Iodohippurate sodium dihydrate

Nuclear Medicine Nephrology Radiopharmacokinetics

Iodohippurate sodium dihydrate is the definitive gold standard for absolute ERPF measurement. 99mTc-MAG3 systematically underestimates clearance by ~40%; only OIH provides unbiased quantification. • Absolute accuracy: Clearance 57-65% higher than 99mTc-MAG3; no conversion factor needed. • Multi-role reference: Essential for HPLC validation, biodistribution studies, and novel tracer benchmarking. • Supply integrity: ≥98% purity; ambient shipping; controlled storage for batch consistency.

Molecular Formula C9H11INNaO5
Molecular Weight 363.08 g/mol
CAS No. 5990-94-3
Cat. No. B1514171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodohippurate sodium dihydrate
CAS5990-94-3
Molecular FormulaC9H11INNaO5
Molecular Weight363.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.O.O.[Na+]
InChIInChI=1S/C9H8INO3.Na.2H2O/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;;;/h1-4H,5H2,(H,11,14)(H,12,13);;2*1H2/q;+1;;/p-1
InChIKeyDPJNBVXUJNOEQS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes15 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodohippurate Sodium Dihydrate Analytical Profile


Iodohippurate sodium dihydrate (CAS 5990-94-3), commonly formulated and referenced in its radiolabeled form as Hippuran, is a radiopharmaceutical agent primarily used for the quantitative assessment of effective renal plasma flow (ERPF) and renal tubular function [1]. Chemically, it is an organic sodium salt derived from 2-iodohippuric acid, characterized by a molecular formula of C9H11INNaO5 and a molecular weight of 363.08 g/mol . As a structural analog of p-aminohippuric acid (PAH), it is actively secreted by the renal tubules, enabling its use in renography and renal clearance studies where it has historically served as the clinical gold standard against which newer agents like 99mTc-MAG3 are validated [1][2]. While newer technetium-based tracers offer certain imaging advantages, iodohippurate remains the definitive reference for accurate ERPF measurement due to its high extraction efficiency and established clearance correlation [1].

Workflow Renal clearance & plasma flow research
Selection Logic Isotope-specific standard for ERPF studies
Context Radiotracer development & method validation

Iodohippurate Substitution Risks


Procurement decisions involving iodohippurate sodium dihydrate formulations cannot be simplified to a generic substitution with 99mTc-labeled renal agents like MAG3 or EC, nor with lower-purity I-131 stock. While 99mTc-MAG3 offers superior imaging characteristics due to ideal gamma energy, direct clinical comparative studies confirm that it systematically underestimates effective renal plasma flow (ERPF) by approximately 35-43% relative to I-131 orthoiodohippurate, necessitating a conversion factor [1][2]. Furthermore, the radiochemical purity of I-131 OIH is labile; commercial preparations exhibit variable stability dependent on specific activity and storage conditions, with significant degradation via autoradiolysis and release of free iodide that distorts renal function quantification [3]. Finally, substitution with unlabeled or improperly labeled analogs (e.g., PAH) fails entirely for scintigraphic applications, and even isotopic substitution (I-123 vs. I-131) yields a 2.4-fold difference in detectable photon statistics, directly impacting diagnostic reliability and dosimetry [4]. Therefore, the choice of a specific iodohippurate entity must be validated against the intended quantitative endpoint, as the physical clearance volume and binding kinetics differ markedly from tubular secretion agents like 99mTc-MAG3.

99mTc-MAG3 clearance mismatch
Reported 35–43% lower ERPF vs. I-131 OIH; requires a conversion factor and may shift quantitative endpoints.
Radiochemical purity lability
I-131 OIH degrades via autoradiolysis; free iodide accumulation distorts renal function quantification if storage is suboptimal.
Isotopic substitution impacts
I-123 vs I-131 yields 2.4× photon difference, altering imaging statistics; unlabeled analogs lack scintigraphic utility entirely.

Iodohippurate Comparative Performance Guide


Clearance: I-131 OIH vs. 99mTc-MAG3

In direct simultaneous clinical studies, 99mTc-MAG3 demonstrates a systematically lower plasma clearance compared to I-131 orthoiodohippurate. The renal excretion constant (k12) is equivalent, but the difference arises from a significantly smaller volume of distribution for MAG3 [1][2].

Clearance ratio
Head-to-head
Clearance ratio: 0.57–0.65 (MAG3 / I-131 OIH)
Supports ERPF reference standard selection
Systematic bias; algorithmic correction may be needed
Nuclear Medicine Nephrology Radiopharmacokinetics

Image Quality: I-123 OIH vs. I-131 OIH

Substitution of the I-131 isotope with I-123 on the orthoiodohippurate backbone results in a significant increase in detectable photon yield per unit of administered activity, while maintaining identical renal extraction kinetics [1][2].

Photon yield
Head-to-head
2.4× more detectable photons per mCi (I-123 vs I-131)
Enables improved dynamic imaging statistics
Renal extraction kinetics remain identical
Radiopharmacy Diagnostic Imaging Dosimetry

Extraction Ratio Equivalence: I-123 vs. I-131 OIH

Radionuclidic purity and isotope substitution do not alter the renal handling of the iodohippurate anion. Direct measurement in a surgical canine model confirms that the extraction efficiency of I-123 OIH is statistically identical to that of standard I-131 OIH and represents approximately 86-88% of the PAH extraction standard [1].

Extraction equivalence
Head-to-head
I-123 OIH: 0.65, I-131 OIH: 0.67 (Δ = 0.02, ns)
Functional equivalence for quantitative studies
Canine model; PAH reference extraction ~86-88%
Physiology Comparative Pharmacokinetics Renal Clearance

Radiochemical Stability: I-125 vs. I-131 OIH

The stability of radiolabeled sodium o-iodohippurate is inversely proportional to specific activity and isotope type. Comparative storage studies reveal differential autoradiolysis rates between I-125 and I-131 labeled compounds, necessitating strict cold-chain management [1][2].

Stability profile
Head-to-head
I-131 OIH stable ~1 month at -70°C; freeze-dried preferred
Storage logistics critical for purity maintenance
Autoradiolysis rate varies with specific activity
Radiopharmaceutical Chemistry Stability Studies Quality Control

Iodohippurate Application Scenarios


ERPF Quantification in Clinical Trials

This is the definitive application scenario for I-131 OIH. Evidence confirms that 99mTc-MAG3 clearance is only 57-65% that of OIH due to a smaller volume of distribution [1]. Therefore, for clinical research or drug trials where the primary endpoint is absolute ERPF (mL/min) or a specific tubular extraction rate, procurement of I-131 OIH is mandatory. Substituting with 99mTc-MAG3 would introduce a significant systematic bias (approx. -40%) that cannot be corrected without a validated site-specific conversion factor. Additionally, the single-sample ERPF method using I-131 OIH (e.g., Tauxe method) is a validated standard for this purpose [2].

I-123 OIH Dynamic Renal Scintigraphy

When the clinical question requires both accurate ERPF estimation and superior spatial/temporal resolution for evaluating outflow obstruction or transplant perfusion, I-123 OIH is the preferred procurement choice. Direct comparison shows that I-123 OIH yields 2.4 times more detectable photons per mCi than I-131 OIH, significantly improving image quality and reducing statistical noise [3]. This scenario leverages the molecule's ideal extraction fraction while mitigating the poor imaging characteristics of the I-131 isotope.

Rodent Renal Function Bioassay

In preclinical settings, unlabeled or cold-labeled iodohippurate sodium dihydrate serves as the critical reference standard for analytical method validation (e.g., HPLC) and as a competitive inhibitor in biodistribution studies. Its high solubility in water (freely soluble) allows for precise dosing [4]. Furthermore, it is the essential reference material for intercomparing commercial sources of I-131 OIH in mouse renal clearance bioassays, ensuring batch-to-batch consistency of radioactive tracers [5].

Validation of New Renal Tracers

Iodohippurate (I-131 or I-123) remains the non-negotiable gold standard for validating the biodistribution and clearance of novel renal PET or SPECT agents. As demonstrated in the development of 99mTc-MAG3 and 99mTc-EC, the extraction fraction and plasma clearance of new agents are systematically compared against co-injected I-131 OIH to calculate relative clearance ratios and correlation coefficients (e.g., r=0.982) [1]. Procurement of high-purity OIH is therefore essential for any radiopharmaceutical development program targeting the renal tubular secretion pathway.

Application
Selection Property
Validation Focus
Renal clearance research
Clearance reference standard
Absolute ERPF endpoint
Dynamic renal imaging studies
Photon yield efficiency
Image quality & statistical noise
Preclinical bioassay validation
Reference material purity
Analytical method & batch consistency
Tracer development studies
Gold-standard comparator
Co-injection clearance correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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